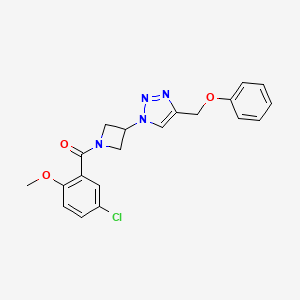
(5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound known as (5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone represents a significant area of interest due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, and cytotoxic effects of this compound based on available research findings.
Chemical Structure
The compound's structure can be broken down into its functional components:
- 5-chloro-2-methoxyphenyl : A chlorinated methoxy-substituted phenyl group.
- 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl : A triazole derivative linked to an azetidine ring, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazole ring through azide and alkyne coupling.
- Substitution reactions to introduce the phenoxymethyl group.
- Final coupling with the azetidine derivative.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing triazole rings have shown activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Strong antifungal |
| Escherichia coli | Moderate antibacterial |
| Staphylococcus aureus | Strong antibacterial |
| Pseudomonas aeruginosa | Moderate antibacterial |
In a study focusing on related triazole derivatives, compounds exhibited strong antifungal activity against Candida species and notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on human tumor cell lines. The results indicate that compounds featuring similar structural characteristics can inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that the compound may serve as a lead structure for developing anticancer agents .
Case Studies
A notable case study involved testing a library of phenoxymethyl-triazole derivatives in vitro against various cancer cell lines. The study found that specific substitutions on the triazole ring enhanced cytotoxicity significantly. For instance, introducing electron-withdrawing groups increased potency against MCF7 cells .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of cell wall synthesis in bacteria through interference with peptidoglycan cross-linking.
- Induction of apoptosis in cancer cells via activation of intrinsic pathways leading to caspase activation.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-19-8-7-14(21)9-18(19)20(26)24-11-16(12-24)25-10-15(22-23-25)13-28-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYHBUIZNBUEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














